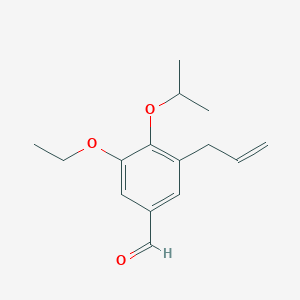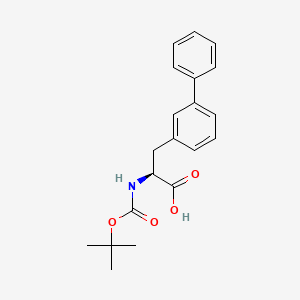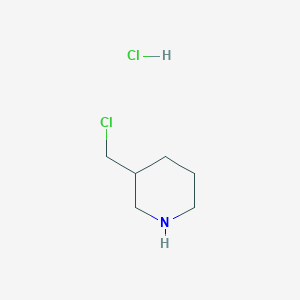
3-Bromo-4-methoxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of 3-Bromo-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-bromo-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions. Industrial production methods often employ similar routes but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-4-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene, depending on the halide used. Common reagents include palladium acetate, triphenylphosphine, and potassium carbonate.
Aplicaciones Científicas De Investigación
This compound is extensively used in scientific research for the synthesis of complex organic molecules. In chemistry, it is a key reagent in the formation of carbon-carbon bonds, facilitating the synthesis of pharmaceuticals, agrochemicals, and organic materials. In biology and medicine, it is used to create bioactive molecules and drug candidates. Industrial applications include the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are the aryl or vinyl halides, and the pathway involves the formation of a palladium-boron complex, which facilitates the coupling reaction.
Comparación Con Compuestos Similares
Similar compounds include other organoboron reagents used in Suzuki–Miyaura coupling, such as phenylboronic acid, 4-bromophenylboronic acid, and 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Compared to these, 3-Bromo-4-methoxyphenylboronic acid pinacol ester offers unique reactivity due to the presence of the bromo and methoxy substituents, which can influence the electronic properties and steric hindrance, leading to different reaction outcomes.
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZJYDBUTILINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)
![4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide;pentahydrate;trihydrochloride](/img/structure/B1509299.png)

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)
![(12S)-13-tert-butyl-12-[(12S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1509343.png)






